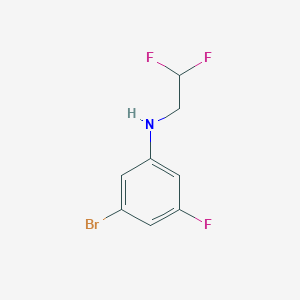
3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, fluorine, and difluoroethyl groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Difluoroethylation: The difluoroethyl group can be introduced through a nucleophilic substitution reaction using 2,2-difluoroethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving aromatic amines.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and difluoroethyl groups can influence the compound’s binding affinity and specificity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-N-(2,2-difluoroethyl)aniline
- 3-Bromo-N-(2,2-difluoroethyl)-2-fluoroaniline
- 3-Bromo-N-(2,2-difluoroethyl)-4-fluoroaniline
Uniqueness
3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline is unique due to the specific positioning of the bromine, fluorine, and difluoroethyl groups on the aniline ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
3-bromo-N-(2,2-difluoroethyl)-5-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8,13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDPTGVVZQVLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
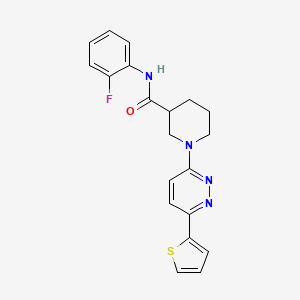
![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2734081.png)
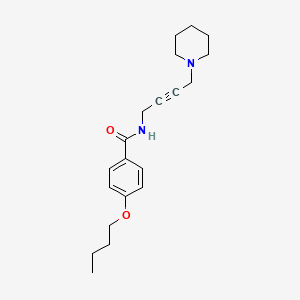
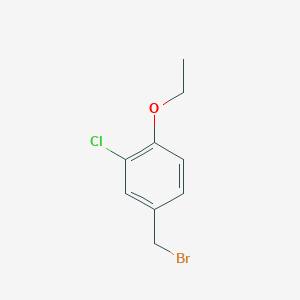
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2734084.png)
![2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2734085.png)
![1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide](/img/structure/B2734086.png)
![4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2734091.png)
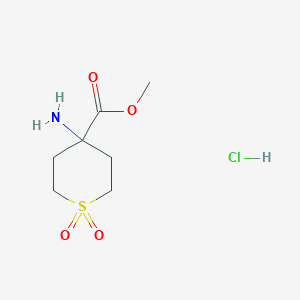
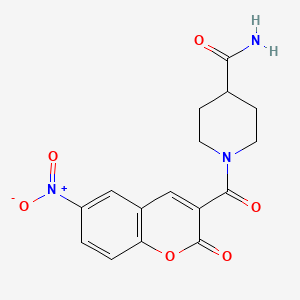
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2734096.png)
![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)

![N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2734101.png)
